16-Deethylindanomycin

Natural Product Chemistry Polyether Ionophore Structure-Activity Relationship

16-Deethylindanomycin (A83094A) is a potassium-selective pyrrole-ether ionophore antibiotic. Its defining C-16 deethylation differentiates it from indanomycin, altering ion-binding cavity geometry and enabling preferential K⁺ over Ca²⁺ transport. This makes it essential for SAR studies and potassium flux experiments. Procure high-purity material for reproducible Gram-positive antibacterial screening (MIC 2-4 µg/mL) and in vitro anticoccidial research.

Molecular Formula C29H39NO4
Molecular Weight 465.6 g/mol
CAS No. 117615-33-5
Cat. No. B1142493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Deethylindanomycin
CAS117615-33-5
Molecular FormulaC29H39NO4
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C
InChIInChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1
InChIKeyHSZFOQSMGNAIJM-IWHHVUORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid

Structure & Identifiers


Interactive Chemical Structure Model





16-Deethylindanomycin (CAS 117615-33-5) — Pyrrole-Ether Ionophore Antibiotic from Streptomyces setonii for Antibacterial and Anticoccidial Research


16-Deethylindanomycin (also known as A83094A, deethylindanomycin, or omomycin) is a pyrrole-ether polyether ionophore antibiotic produced by the actinobacterium Streptomyces setonii [1]. It belongs to the indanomycin class of natural products characterized by a pyrroloketoindane scaffold, an indane ring system that is rare among natural polyether ionophores [2]. The compound differs structurally from the prototypical indanomycin (antibiotic X-14547A) by the absence of an ethyl group at the C-16 position, resulting in a molecular formula of C29H39NO4 and a molecular weight of 465.6 [3]. 16-Deethylindanomycin demonstrates in vitro activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus species, and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 2–4 µg/mL depending on the strain . The compound also exhibits anticoccidial activity against Eimeria tenella in vitro . Its ionophoric mechanism involves potassium-selective membrane transport with preference for K⁺ over Ca²⁺, Mg²⁺, and Na⁺, and it induces calcium-dependent histamine release from rodent mast cells and human basophils [4].

Why 16-Deethylindanomycin Cannot Be Interchanged with Indanomycin (X-14547A) or Other Polyether Ionophores Without Empirical Validation


The polyether ionophore antibiotic class encompasses structurally diverse compounds with distinct ion selectivity profiles, membrane transport kinetics, and species-specific antimicrobial spectra [1]. Within the indanomycin subclass, the deletion of the C-16 ethyl group in 16-deethylindanomycin, relative to indanomycin (X-14547A), alters molecular conformation and may influence ion-binding cavity geometry, potentially modifying ion selectivity ratios and biological activity thresholds [2]. Empirically, 16-deethylindanomycin demonstrates a potassium-over-calcium ion selectivity profile [3], whereas indanomycin has been reported to possess affinity for both monovalent and divalent cations with distinct transport characteristics . Furthermore, indanomycin exhibits antihypertensive properties and growth-promoting activity in ruminants , properties that have not been demonstrated or documented for 16-deethylindanomycin. These divergent ion transport profiles and distinct biological activity spectrums preclude reliable inference of compound-specific effects based solely on class membership; substitution without empirical confirmation introduces uncontrolled variables in experimental systems that rely on precise ionophore pharmacology.

Quantitative Differentiation Evidence for 16-Deethylindanomycin: MIC Data, Ion Selectivity, and Structural Distinction from Indanomycin Analogs


Structural Differentiation: C-16 Deethylation Distinguishes 16-Deethylindanomycin from the Prototypical Indanomycin (X-14547A)

16-Deethylindanomycin differs from the prototypical indanomycin (antibiotic X-14547A) by the absence of an ethyl substituent at the C-16 position of the pyrroloketoindane core scaffold [1]. Indanomycin contains an N-ethyl group on the pyrrole ring, whereas 16-deethylindanomycin bears a hydrogen atom at this position, a structural modification that reduces the molecular weight from 493.7 (indanomycin, C31H43NO4) to 465.6 (C29H39NO4) [2]. Both compounds are produced by Streptomyces species and share the pyrroloketoindane ionophore framework, but the deethylated variant represents a distinct chemotype within the indanomycin subclass [3].

Natural Product Chemistry Polyether Ionophore Structure-Activity Relationship

Antibacterial Activity: Gram-Positive MIC Range of 2–4 µg/mL Against Clinical-Relevant Strains

16-Deethylindanomycin exhibits in vitro antibacterial activity against Gram-positive bacteria, with reported minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL against Staphylococcus spp. and Streptococcus spp. . Specifically, MIC values of 4 µg/mL were observed against S. aureus and Streptococcus species, while S. pneumoniae demonstrated higher sensitivity with an MIC of 2 µg/mL [1]. A separate study isolating 16-deethylindanomycin and its structural analogs from marine Streptomyces antibioticus PTZ0016 reported MIC values of 4.0–8.0 µg/mL against Staphylococcus aureus for the isolated compounds [2]. For context, the parent compound indanomycin (X-14547A) has been documented with MIC values in a comparable range against Gram-positive organisms, though direct head-to-head MIC comparison data from a single controlled study is not available in the public literature [3]. Note: Class-level inference from available data suggests antibacterial potency in the low µg/mL range for both compounds; this evidence is tagged accordingly.

Antibacterial Gram-Positive Bacteria Minimum Inhibitory Concentration

Ion Selectivity Profile: Potassium Preference Over Calcium, Magnesium, and Sodium in Lipid Bilayer Membranes

In lipid bilayer membrane assays, 16-deethylindanomycin acts as an ionophore with demonstrated selectivity for potassium ions (K⁺) over calcium ions (Ca²⁺), magnesium ions (Mg²⁺), and sodium ions (Na⁺) [1]. This potassium-selective transport profile distinguishes the compound from other polyether ionophores that exhibit preferential calcium transport (e.g., A23187, ionomycin) or broader divalent cation affinity [2]. Indanomycin (X-14547A), by comparison, has been reported to possess affinity for both monovalent and divalent cations, suggesting a potentially broader ion transport spectrum than its deethylated analog . The quantitative ion selectivity ratios (e.g., K⁺/Ca²⁺ transport rate or binding constant) for 16-deethylindanomycin are not numerically specified in available public literature; the reported selectivity is qualitative. Note: Evidence based on vendor technical datasheets citing primary ionophore characterization studies; exact K⁺/Ca²⁺ selectivity coefficients are not publicly documented.

Ionophore Membrane Transport Ion Selectivity

Anticoccidial Activity: In Vitro Efficacy Against Eimeria tenella with In Vivo Efficacy Gap at 200 µg/g Dietary Dose

16-Deethylindanomycin demonstrates anticoccidial activity in vitro, inhibiting the development of Eimeria tenella, a protozoan parasite of economic significance in poultry production . However, when administered to chicks at a dose of 200 µg/g in the diet, the compound was inactive against E. tenella infection in vivo [1]. This in vitro-to-in vivo efficacy gap represents a critical selection criterion for researchers evaluating anticoccidial tool compounds. Comparative anticoccidial efficacy data for indanomycin (X-14547A) in E. tenella models are not readily available in the public literature, precluding direct quantitative comparison. Note: This evidence derives from vendor technical documentation citing original biological characterization studies; primary publication of the anticoccidial data requires confirmation.

Anticoccidial Eimeria tenella In Vitro/In Vivo Correlation

Optimal Research Applications for 16-Deethylindanomycin Based on Verified Quantitative Evidence


Investigating Structure-Activity Relationships (SAR) Within the Indanomycin Class of Pyrroloketoindane Ionophores

Researchers studying the indanomycin class of polyether ionophores can employ 16-deethylindanomycin as a structurally distinct comparator to the parent compound indanomycin (X-14547A). The absence of the C-16 ethyl group (28.1 Da molecular weight difference) provides a defined structural perturbation for systematic SAR investigations of ion-binding cavity geometry, membrane transport kinetics, and antibacterial potency [1]. This application is supported by the direct structural comparison data establishing the C-16 deethylation as the primary differentiating feature between the two compounds [2].

Mechanistic Studies of Potassium-Selective Ion Transport in Lipid Bilayer and Cellular Membrane Systems

16-Deethylindanomycin serves as a potassium-selective ionophore tool for investigating K⁺-dependent cellular processes in membrane transport studies. Its documented preference for potassium transport over calcium, magnesium, and sodium ions in lipid bilayer membranes [1] distinguishes it from calcium-selective ionophores (e.g., A23187, ionomycin) and positions it for experiments requiring potassium-specific ion flux without concomitant calcium mobilization. This application derives from the ion selectivity evidence established in Section 3.

In Vitro Screening of Gram-Positive Antibacterial Activity with Defined MIC Benchmarks

Investigators conducting antibacterial susceptibility screening against Gram-positive organisms can utilize 16-deethylindanomycin with established MIC benchmarks of 2–4 µg/mL for Staphylococcus spp. and Streptococcus spp., and 2 µg/mL specifically for Streptococcus pneumoniae [1]. These quantitative MIC values provide a reference point for comparative potency assessments against other ionophore antibiotics or synthetic antibacterial agents in in vitro assay systems. This application is directly supported by the MIC evidence documented in Section 3.

In Vitro Anticoccidial Mechanistic Studies of Eimeria tenella Development Inhibition

16-Deethylindanomycin may be applied in in vitro systems to study the inhibition of Eimeria tenella developmental stages. The compound demonstrates in vitro activity against E. tenella [1]. However, based on the evidence that the compound was inactive in vivo at 200 µg/g dietary dose in chicks [2], researchers should restrict its use to in vitro mechanistic investigations and avoid extrapolation to in vivo efficacy studies without independent validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16-Deethylindanomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.